Dichlorophenylborane

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93889. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

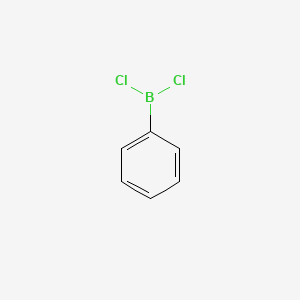

Structure

2D Structure

Propiedades

IUPAC Name |

dichloro(phenyl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BCl2/c8-7(9)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQDQONETMHUMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236271 | |

| Record name | Borane, dichlorophenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-51-8 | |

| Record name | Dichlorophenylborane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorophenylborane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Borane, dichlorophenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorophenylborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichlorophenylborane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLG75RQ9B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Dichlorophenylborane from Tetraphenyltin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthesis of dichlorophenylborane (PhBCl₂) via the transmetalation of tetraphenyltin (B1683108) (Ph₄Sn) with boron trichloride (B1173362) (BCl₃). While direct literature detailing this specific transformation is sparse, the principles of organometallic chemistry, particularly the cleavage of tin-carbon bonds by strong Lewis acids like boron halides, suggest a viable synthetic route. This document provides a comprehensive, albeit theoretical, experimental protocol, safety considerations, and characterization data based on established chemical knowledge. The information herein is intended to serve as a foundational guide for researchers exploring alternative pathways to valuable organoboron reagents.

Introduction

This compound is a crucial intermediate in organic synthesis, serving as a precursor to a wide array of phenylboronic acids, esters, and other organoboron compounds. These compounds are of significant interest in medicinal chemistry and materials science, most notably for their application in Suzuki-Miyaura cross-coupling reactions. Traditional syntheses of this compound often involve the reaction of boron trichloride with organometallic reagents such as phenylmagnesium halides or phenyllithium. This guide explores a potential alternative route starting from the air-stable, solid tetraphenyltin.

The proposed synthesis is based on the principle of transmetalation, a fundamental reaction in organometallic chemistry where an organic group is transferred from one metal to another. In this case, a phenyl group is transferred from tin to boron. The reaction is driven by the formation of a stronger boron-carbon bond and the precipitation of a tin halide byproduct.

Proposed Reaction Pathway

The overarching reaction involves the stoichiometric transfer of phenyl groups from tetraphenyltin to boron trichloride. Depending on the stoichiometry of the reactants, a mixture of phenylboron dichlorides and diphenylboron chlorides could be formed. To favor the formation of this compound, an excess of boron trichloride is recommended.

Overall Reaction:

Ph₄Sn + 2 BCl₃ → 2 PhBCl₂ + Ph₂SnCl₂

A potential side reaction could lead to the formation of triphenyltin (B1233371) chloride:

Ph₄Sn + BCl₃ → Ph₃SnCl + PhBCl₂

Careful control of stoichiometry and reaction conditions is therefore crucial to maximize the yield of the desired product.

Experimental Protocol (Proposed)

Disclaimer: The following protocol is a proposed methodology based on established principles of organometallic chemistry and has not been directly extracted from a published experimental procedure for this specific reaction. Researchers should perform their own risk assessment and optimization studies.

3.1. Materials and Equipment

-

Reactants:

-

Tetraphenyltin (Ph₄Sn), high purity

-

Boron trichloride (BCl₃), 1.0 M solution in a suitable anhydrous solvent (e.g., hexanes or dichloromethane)

-

-

Solvent: Anhydrous, non-protic solvent such as hexanes, heptane, or dichloromethane.

-

Apparatus:

-

Three-necked round-bottom flask, oven-dried

-

Reflux condenser with a gas inlet/outlet for inert atmosphere

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Schlenk line or glovebox for inert atmosphere operations

-

Distillation apparatus for purification

-

3.2. Reaction Setup and Procedure

-

Inert Atmosphere: The reaction should be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) due to the moisture sensitivity of boron trichloride and the product. All glassware should be oven-dried and cooled under an inert atmosphere before use.

-

Reactant Charging: To a three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add tetraphenyltin (1.0 eq). Dissolve or suspend the tetraphenyltin in a minimal amount of anhydrous solvent.

-

Addition of Boron Trichloride: Cool the flask to 0 °C using an ice bath. Slowly add the boron trichloride solution (2.0-2.2 eq) to the stirred suspension of tetraphenyltin via the dropping funnel over a period of 30-60 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux. Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or ¹¹B NMR spectroscopy. The reaction is expected to be complete within 2-4 hours.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

The byproduct, diphenyltin (B89523) dichloride, is a solid and may precipitate out of the solution. If so, it can be removed by filtration under an inert atmosphere.

-

Carefully remove the solvent and any remaining volatile starting material in vacuo.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

-

Data Presentation

The following tables present illustrative data that a researcher might expect to obtain and record during this synthesis.

Table 1: Reactant and Product Stoichiometry (Illustrative)

| Compound | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Mass/Volume |

| Tetraphenyltin | 427.12 | 10 | 1.0 | 4.27 g |

| Boron Trichloride (1M) | 117.17 | 22 | 2.2 | 22 mL |

| This compound | 158.82 | ~18 (90% yield) | - | ~2.86 g |

| Diphenyltin Dichloride | 343.80 | ~9 (90% yield) | - | ~3.09 g |

Table 2: Characterization Data for this compound

| Analytical Technique | Expected Result |

| ¹¹B NMR (in CDCl₃) | δ 55-60 ppm (broad singlet) |

| ¹H NMR (in CDCl₃) | δ 7.4-8.2 ppm (multiplets, aromatic protons) |

| ¹³C NMR (in CDCl₃) | δ 128-140 ppm (aromatic carbons) |

| Boiling Point | 175-177 °C (at atmospheric pressure) |

| Appearance | Colorless to pale yellow fuming liquid |

Mandatory Visualizations

Reaction Workflow

Caption: Proposed Synthesis Workflow for this compound.

Signaling Pathway (Chemical Transformation)

Caption: Chemical Transformation Pathway.

Safety Considerations

-

Boron Trichloride: is a toxic and corrosive gas/liquid that reacts violently with water to produce hydrochloric acid. It should be handled in a well-ventilated fume hood by trained personnel.

-

This compound: is a moisture-sensitive and corrosive liquid. It will fume in moist air, releasing HCl. Handle under an inert atmosphere.

-

Organotin Compounds: Tetraphenyltin and its byproducts are toxic. Avoid inhalation of dust and contact with skin and eyes. Dispose of organotin waste according to institutional guidelines.

Conclusion

The synthesis of this compound from tetraphenyltin presents a plausible, albeit underexplored, synthetic route. The proposed protocol, based on the principles of transmetalation, offers a starting point for researchers interested in developing alternative methods for the synthesis of valuable organoboron reagents. Further experimental validation and optimization are necessary to establish the efficiency and scope of this transformation.

The Formation of Dichlorophenylborane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorophenylborane (PhBCl₂) is a pivotal organoboron compound with significant applications in organic synthesis, catalysis, and materials science. Its utility stems from the electron-deficient boron center, which imparts strong Lewis acidity and facilitates a variety of chemical transformations. This technical guide provides an in-depth exploration of the primary synthetic routes for the formation of this compound, focusing on the underlying reaction mechanisms, experimental protocols, and comparative analysis of methodologies. The information presented is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis and handling of this versatile reagent.

Core Synthetic Methodologies

The synthesis of this compound can be broadly categorized into three primary approaches, distinguished by the nature of the phenyl group source: organotin reagents, Grignard reagents, and organolithium reagents. Each method presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, and substrate compatibility.

From Tetraphenyltin (B1683108) and Boron Trichloride (B1173362)

The reaction between tetraphenyltin (Ph₄Sn) and boron trichloride (BCl₃) is a widely adopted and reliable method for the preparation of this compound. This approach is favored for its high yield and the relative ease of handling the starting materials compared to more reactive organometallic counterparts.

Mechanism:

The reaction proceeds via a transmetalation mechanism. The electron-deficient boron atom in BCl₃ acts as a potent electrophile, while the phenyl group in tetraphenyltin serves as the nucleophile. The reaction involves the stepwise transfer of phenyl groups from tin to boron. To favor the formation of this compound, a stoichiometric excess of boron trichloride is typically employed.

Experimental Protocol:

A detailed experimental procedure for this method is outlined below:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is assembled.

-

Reagent Charging: Tetraphenyltin (0.06 mol) is charged into the flask.

-

Reaction Execution: The flask is cooled to -80°C using a dry ice/acetone bath. Boron trichloride (0.26 mol) is added dropwise to the stirred solution of tetraphenyltin.

-

Reaction Work-up: Upon completion of the addition, the reaction mixture is allowed to warm to room temperature.

-

Purification: The crude product is purified by vacuum distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 90% | |

| Boiling Point | 85-87°C at 38 mmHg | |

| 66°C at 11 mmHg | ||

| 57-58°C at 10 mmHg |

From Phenylmagnesium Bromide and Boron Trichloride (Grignard Reaction)

The use of a Grignard reagent, specifically phenylmagnesium bromide (PhMgBr), provides an alternative and widely used route to this compound. This method is advantageous as Grignard reagents are readily prepared from commercially available starting materials.

Mechanism:

This reaction is a classic example of a nucleophilic substitution at the boron center. The highly nucleophilic phenyl group of the Grignard reagent attacks the electrophilic boron atom of boron trichloride, displacing a chloride ion. Careful control of the stoichiometry is crucial to prevent the formation of diphenylchloroborane (B3051883) and triphenylborane. The reaction is typically performed at low temperatures to enhance selectivity.

Experimental Protocol:

The synthesis involves two main stages: the preparation of the Grignard reagent and its subsequent reaction with boron trichloride.

-

Preparation of Phenylmagnesium Bromide:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

-

Reagent Charging: Magnesium turnings are placed in the flask.

-

Reaction Initiation: A solution of bromobenzene (B47551) in anhydrous diethyl ether is added dropwise to the magnesium. The reaction is often initiated by adding a small crystal of iodine.

-

Reaction Completion: The reaction mixture is typically refluxed until all the magnesium has reacted.

-

-

Reaction with Boron Trichloride:

-

Reaction Setup: The prepared Grignard reagent is cooled in a low-temperature bath (e.g., -78°C).

-

Reagent Addition: A solution of boron trichloride in an appropriate solvent is added dropwise to the stirred Grignard reagent.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified by vacuum distillation.

-

From Phenyllithium (B1222949) and Boron Trichloride

Phenyllithium (PhLi) is another potent organometallic reagent that can be employed for the synthesis of this compound. Due to the high reactivity of phenyllithium, this reaction is typically rapid and efficient, even at very low temperatures.

Mechanism:

Similar to the Grignard reaction, the mechanism involves the nucleophilic attack of the phenyl anion from phenyllithium on the boron atom of boron trichloride. The greater polarity of the C-Li bond compared to the C-Mg bond makes phenyllithium a more reactive nucleophile than phenylmagnesium bromide. This heightened reactivity necessitates strict anhydrous conditions and careful temperature control to avoid side reactions.

Experimental Protocol:

-

Reaction Setup: A flame-dried, multi-necked flask is set up under an inert atmosphere (nitrogen or argon) and equipped with a magnetic stirrer and a dropping funnel.

-

Reagent Charging: A solution of phenyllithium in an ethereal solvent is charged into the flask and cooled to -78°C.

-

Reagent Addition: Boron trichloride is added slowly to the cooled phenyllithium solution.

-

Work-up and Purification: The reaction is carefully quenched, and the product is isolated and purified by fractional distillation under reduced pressure.

Purification and Characterization

Regardless of the synthetic method employed, this compound is typically purified by vacuum distillation. The boiling point is dependent on the pressure, as indicated in the table above.

Logical Relationships and Workflow Diagrams

The choice of synthetic methodology for this compound often depends on factors such as the availability of starting materials, the desired scale of the reaction, and the tolerance for handling highly reactive organometallic reagents.

Caption: Comparison of synthetic routes to this compound.

Caption: Experimental workflow for this compound synthesis via the Grignard route.

Conclusion

The synthesis of this compound is a well-established process with several reliable methods available to the synthetic chemist. The choice between the tetraphenyltin, Grignard, or phenyllithium routes will be guided by practical considerations of scale, reagent availability, and laboratory capabilities. Understanding the nuances of each method, from the reaction mechanism to the experimental protocol, is essential for the safe and efficient production of this valuable chemical intermediate. This guide provides a foundational understanding to aid researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

Dichlorophenylborane: A Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorophenylborane (C₆H₅BCl₂) is a versatile organoboron compound with significant applications in organic synthesis. Its utility as a Lewis acid catalyst and as a precursor for other organoboron reagents makes a thorough understanding of its physical properties essential for its effective and safe handling in a laboratory setting. This technical guide provides a comprehensive overview of the core physical properties of this compound, outlines standard experimental protocols for their determination, and illustrates the interplay between its properties and reactivity.

Core Physical Properties of this compound

The physical characteristics of this compound are summarized in the table below. These properties are crucial for predicting its behavior under various experimental conditions, for purification, and for ensuring safe storage and handling.

| Property | Value |

| Molecular Formula | C₆H₅BCl₂ |

| Molecular Weight | 158.82 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Melting Point | 7 °C |

| Boiling Point | 177 °C (at 760 mmHg) 66 °C (at 11 mmHg) |

| Density | 1.224 g/mL at 25 °C |

| Refractive Index (n₂₀/D) | 1.545 |

| Flash Point | 14 °C |

| Solubility | Reacts violently with water |

Logical Relationships of this compound's Properties and Reactivity

The following diagram illustrates the key relationships between the physical state, chemical properties, and reactivity of this compound.

Experimental Protocols for Physical Property Determination

While specific experimental protocols for the determination of the physical properties of this compound are not extensively published, the following are standard laboratory procedures that can be employed for a liquid compound of its nature.

Melting Point Determination (Capillary Method)

The melting point of this compound, being near room temperature, can be determined using the capillary method with a suitable cooling stage.

-

Sample Preparation: A small amount of liquid this compound is drawn into a glass capillary tube. The tube is then sealed to prevent atmospheric moisture contamination.

-

Apparatus: A calibrated melting point apparatus equipped with a cooling system is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating/cooling block of the apparatus.

-

The sample is cooled until it solidifies.

-

The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C per minute).

-

The temperature at which the first signs of melting are observed and the temperature at which the sample becomes completely liquid are recorded as the melting range. For a pure compound, this range should be narrow.

-

Boiling Point Determination (Distillation Method)

The boiling point of this compound can be determined by simple distillation, either at atmospheric pressure or under reduced pressure.

-

Apparatus: A standard simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. All glassware must be thoroughly dried to prevent reaction with the moisture-sensitive compound. The system should be under an inert atmosphere (e.g., nitrogen or argon).

-

Procedure:

-

The distilling flask is charged with a small volume of this compound and a few boiling chips.

-

The thermometer is positioned such that the top of the bulb is level with the side arm of the distilling flask.

-

The liquid is heated gently.

-

The temperature is recorded when the liquid is boiling and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded atmospheric pressure.

-

For vacuum distillation, the apparatus is connected to a vacuum pump, and the pressure is stabilized before heating commences. The boiling point is then recorded at that specific pressure.

-

Density Determination (Pycnometer Method)

A pycnometer provides a precise method for determining the density of a liquid.

-

Apparatus: A clean, dry, and calibrated pycnometer of a known volume.

-

Procedure:

-

The empty pycnometer is weighed accurately.

-

The pycnometer is filled with this compound in an inert atmosphere to avoid contact with moisture. Care should be taken to avoid air bubbles.

-

The filled pycnometer is brought to a constant temperature (e.g., 25 °C) in a water bath.

-

The pycnometer is then weighed again.

-

The density is calculated by dividing the mass of the this compound (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

-

Refractive Index Determination (Abbe Refractometer)

The refractive index is a measure of how light propagates through a substance and is a useful physical constant for liquid identification.

-

Apparatus: A calibrated Abbe refractometer with a temperature-controlled prism.

-

Procedure:

-

A few drops of this compound are placed on the clean, dry prism of the refractometer.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature (e.g., 20 °C).

-

The light source is switched on, and the refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale.

-

Conclusion

The physical properties of this compound are well-defined and critical for its application in scientific research and development. The data and standard methodologies presented in this guide offer a foundational understanding for professionals working with this important chemical. Adherence to proper handling procedures, particularly under inert conditions due to its moisture sensitivity, is paramount for obtaining reliable results and ensuring laboratory safety.

An In-depth Technical Guide to the Spectroscopic Data of Dichlorophenylborane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dichlorophenylborane (C₆H₅BCl₂), a versatile reagent in organic synthesis. The following sections detail the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Spectroscopic Data Summary

The spectroscopic data for this compound provides key insights into its molecular structure and purity. The following tables summarize the available quantitative data from ¹H NMR, ¹³C NMR, ¹¹B NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data Not Available | - | - | - |

Note: Specific experimental ¹H NMR data for this compound was not found in the searched resources.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Reference |

| Solvent: Unknown | --INVALID-LINK-- |

Note: While a reference to the ¹³C NMR data exists, the specific chemical shift values are not detailed in the readily available public databases. Access to the cited literature is recommended for complete data.

Table 3: ¹¹B NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Reference |

| Data available in spectral databases | --INVALID-LINK-- |

Note: A representative ¹¹B NMR spectrum is available in public databases, showing a single broad resonance characteristic of a tricoordinate boron species.

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C ring stretch |

| ~1350-1250 | Strong | B-C stretch |

| ~1000-900 | Strong | B-Cl stretch (asymmetric) |

| ~750-700 | Strong | Aromatic C-H out-of-plane bend |

Note: The IR spectrum is characterized by absorptions corresponding to the phenyl ring and the boron-chlorine bonds.

Table 5: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 158 | 58.30 | [M]⁺ (¹¹B, ³⁵Cl₂) |

| 160 | - | [M+2]⁺ (isotopic peak) |

| 123 | 99.99 | [M-Cl]⁺ |

| 122 | 38.80 | [M-HCl]⁺ |

| 77 | - | [C₆H₅]⁺ |

Note: The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine.[1]

Experimental Protocols

The following sections provide generalized experimental protocols for obtaining the spectroscopic data for this compound. These are based on standard laboratory practices and should be adapted as necessary for specific instrumentation and experimental goals.

2.1 NMR Spectroscopy (¹H, ¹³C, ¹¹B)

-

Sample Preparation: this compound is highly moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques. A sample of approximately 10-20 mg for ¹H NMR, and 50-100 mg for ¹³C and ¹¹B NMR, should be dissolved in an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆) that has been dried over molecular sieves. The solution is then transferred to a dry NMR tube and sealed.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient. The spectral width should be set to cover the expected aromatic and any potential impurity regions (e.g., 0-12 ppm).

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with single lines for each carbon environment. Due to the low natural abundance of ¹³C and potential quadrupolar broadening from the adjacent boron atom, a higher number of scans is usually required.

-

¹¹B NMR Acquisition: A single-pulse experiment without proton decoupling is generally used. The spectral width should be wide enough to encompass the chemical shift range for tricoordinate boron compounds (e.g., +100 to -100 ppm). A reference standard, such as BF₃·OEt₂, is used to calibrate the chemical shift scale to 0 ppm.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: Due to its reactivity with moisture, preparing a KBr pellet can be challenging. A preferred method is to acquire the spectrum as a neat liquid or a solution between salt plates (e.g., NaCl or KBr) inside a dry box or under an inert atmosphere. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy is a suitable technique that requires minimal sample preparation. A small drop of the liquid sample is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

-

Sample Introduction: this compound is a volatile liquid and can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system for separation from any impurities and direct introduction into the ion source. Direct infusion via a syringe pump is also possible for a pure sample dissolved in a volatile, dry, and non-protic organic solvent.

-

Ionization Method: Electron Ionization (EI) at 70 eV is a common method for this type of molecule, leading to the formation of a molecular ion and characteristic fragment ions.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion detected. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and boron (¹⁰B and ¹¹B in a ~1:4 ratio) should be considered when analyzing the molecular ion and chlorine-containing fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a this compound sample.

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Comparative Analysis of the Lewis Acidity of Dichlorophenylborane and Boron Trichloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive comparison of the Lewis acidity of dichlorophenylborane (PhBCl₂) and the archetypal Lewis acid, boron trichloride (B1173362) (BCl₃). A thorough review of experimental and computational data reveals that boron trichloride is a significantly stronger Lewis acid than this compound. This difference is primarily attributed to the electron-donating character of the phenyl group in PhBCl₂, which reduces the electron deficiency of the boron center. This guide presents quantitative data from various analytical methods, detailed experimental protocols, and a theoretical framework to rationalize the observed trends in Lewis acidity.

Introduction to Lewis Acidity in Boranes

Lewis acidity, the ability of a molecule to accept an electron pair, is a fundamental property of boranes that dictates their reactivity and utility in a vast range of chemical transformations, including catalysis and organic synthesis. The electron-deficient nature of the boron atom, with its vacant p-orbital, is the primary driver of this property. The substituents attached to the boron center play a crucial role in modulating its Lewis acidity through inductive and resonance effects. Electron-withdrawing groups enhance Lewis acidity, while electron-donating groups diminish it. This guide focuses on a comparative analysis of this compound (PhBCl₂), an organoborane with both chloro and phenyl substituents, and boron trichloride (BCl₃), a widely used and potent Lewis acid.

Quantitative Comparison of Lewis Acidity

A comprehensive evaluation of the Lewis acidity of PhBCl₂ and BCl₃ has been conducted using various experimental and computational methods. The following table summarizes the key quantitative data obtained from the literature.

| Method | Probe Molecule/Parameter | This compound (PhBCl₂) | Boron Trichloride (BCl₃) | Reference |

| ¹⁹F NMR Spectroscopy | p-fluorobenzonitrile (FBN) | Δδ ¹⁹F = 2.0 ppm | Δδ ¹⁹F = 11.3 ppm | [1] |

| Computational Chemistry | Fluoride (B91410) Ion Affinity (FIA) | 419 kJ/mol | 475 kJ/mol | [1] |

| Gutmann-Beckett Method | Acceptor Number (AN) | Not Reported | ~106 |

The data consistently indicates that boron trichloride is a substantially stronger Lewis acid than this compound . The significantly larger change in the ¹⁹F NMR chemical shift (Δδ) for BCl₃ in the presence of the p-fluorobenzonitrile (FBN) probe molecule is indicative of a stronger interaction. Furthermore, the calculated gas-phase Fluoride Ion Affinity (FIA), which represents the negative of the enthalpy change for the reaction of the Lewis acid with a fluoride ion, is considerably higher for BCl₃. A higher FIA value corresponds to a stronger Lewis acid.

Theoretical Interpretation

The observed difference in Lewis acidity between PhBCl₂ and BCl₃ can be rationalized by considering the electronic effects of the substituents on the boron atom.

In BCl₃, the three highly electronegative chlorine atoms exert a strong electron-withdrawing inductive effect on the boron atom. This significantly increases the positive charge density on the boron and, consequently, its ability to accept an electron pair, making it a potent Lewis acid.

In the case of PhBCl₂, one of the chlorine atoms is replaced by a phenyl group. The phenyl group can act as a π-donor through resonance, delocalizing electron density from its π-system into the vacant p-orbital of the boron atom. Although the phenyl group is also inductively withdrawing, its overall effect in this context is to reduce the electron deficiency of the boron center compared to a chlorine atom. This internal stabilization of the electron-deficient boron atom leads to a decrease in its Lewis acidity relative to BCl₃.

Experimental Protocols

Gutmann-Beckett Method

The Gutmann-Beckett method is a widely used NMR-based technique for quantifying Lewis acidity by measuring the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with a Lewis acid. The resulting Acceptor Number (AN) is calculated using the following formula:

AN = 2.21 × (δₛₐₘₚₗₑ - 41.0)

where δₛₐₘₚₗₑ is the ³¹P NMR chemical shift of the Et₃PO-Lewis acid adduct.

Detailed Protocol:

-

Materials and Reagents:

-

Lewis acid (e.g., PhBCl₂, BCl₃)

-

Triethylphosphine oxide (Et₃PO)

-

Anhydrous, non-coordinating deuterated solvent (e.g., CD₂Cl₂, C₆D₆)

-

NMR tubes, syringes, and standard laboratory glassware, all rigorously dried.

-

Inert atmosphere (e.g., nitrogen or argon glovebox or Schlenk line).

-

-

Sample Preparation:

-

All manipulations should be performed under an inert atmosphere due to the moisture sensitivity of the Lewis acids.

-

Prepare a stock solution of Et₃PO in the chosen deuterated solvent (e.g., 0.05 M).

-

In a separate vial, accurately weigh the Lewis acid and dissolve it in the deuterated solvent to a known concentration (e.g., 0.05 M).

-

-

NMR Measurement:

-

Transfer a known volume of the Lewis acid solution to a clean, dry NMR tube.

-

Add an equimolar amount of the Et₃PO stock solution to the NMR tube.

-

Cap the NMR tube securely.

-

Acquire a ³¹P{¹H} NMR spectrum at a controlled temperature.

-

Record the chemical shift (δ) of the phosphorus signal corresponding to the Et₃PO-Lewis acid adduct.

-

-

Data Analysis:

-

Use the recorded chemical shift in the Gutmann-Beckett equation to calculate the Acceptor Number.

-

Childs Method

The Childs method is another NMR-based technique that uses trans-crotonaldehyde as a probe molecule. The Lewis acidity is correlated with the downfield shift of the aldehydic proton (H³) in the ¹H NMR spectrum upon complexation with the Lewis acid.

Detailed Protocol:

-

Materials and Reagents:

-

Lewis acid

-

trans-Crotonaldehyde

-

Anhydrous, non-coordinating deuterated solvent

-

NMR tubes and standard laboratory glassware, all rigorously dried.

-

Inert atmosphere.

-

-

Sample Preparation:

-

Under an inert atmosphere, prepare a solution of the Lewis acid in the chosen deuterated solvent.

-

In a separate vial, prepare a solution of trans-crotonaldehyde in the same solvent.

-

-

NMR Measurement:

-

Transfer the Lewis acid solution to a clean, dry NMR tube.

-

Add an equimolar amount of the trans-crotonaldehyde solution.

-

Acquire a ¹H NMR spectrum at a controlled temperature.

-

Measure the chemical shift of the aldehydic proton (H³) of the complexed crotonaldehyde (B89634).

-

-

Data Analysis:

-

The change in chemical shift (Δδ) of H³ relative to free crotonaldehyde is used as a measure of Lewis acidity.

-

Computational Determination of Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity (FIA) is a theoretical measure of Lewis acidity, calculated as the negative of the gas-phase enthalpy change (or Gibbs free energy change) for the reaction of a Lewis acid with a fluoride ion.

FIA = -ΔHrxn (LA + F⁻ → [LA-F]⁻)

Computational Protocol:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

-

Methodology:

-

Geometry Optimization: Optimize the geometries of the Lewis acid (e.g., PhBCl₂, BCl₃) and its corresponding fluoride adduct ([PhBCl₂F]⁻, [BCl₃F]⁻) using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or M06-2X and a sufficiently large basis set (e.g., 6-311+G(d,p) or larger).

-

Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermochemical data (enthalpies and Gibbs free energies) at a standard temperature and pressure (e.g., 298.15 K and 1 atm).

-

Energy Calculation of Fluoride Ion: Calculate the electronic energy and thermochemical data for the fluoride ion (F⁻) at the same level of theory.

-

-

FIA Calculation:

-

Calculate the enthalpy change (ΔHrxn) or Gibbs free energy change (ΔGrxn) for the fluoride addition reaction: ΔHrxn = H[LA-F]⁻ - (HLA + HF⁻)

-

The FIA is the negative of this value.

-

Conclusion

This technical guide has provided a detailed comparative analysis of the Lewis acidity of this compound and boron trichloride. The available quantitative experimental and computational data unequivocally demonstrate that BCl₃ is a significantly stronger Lewis acid than PhBCl₂. This difference is attributed to the electron-donating nature of the phenyl group in PhBCl₂, which reduces the electron deficiency of the boron center. The provided experimental and computational protocols offer a practical guide for researchers seeking to quantify the Lewis acidity of these and other borane (B79455) compounds. This fundamental understanding of the structure-acidity relationship is crucial for the rational design and application of borane Lewis acids in catalysis and synthetic chemistry.

References

Stability of Dichlorophenylborane in Ethereal Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorophenylborane (PhBCl₂) is a versatile reagent in organic synthesis, valued for its Lewis acidic character. Its application frequently involves the use of ethereal solvents such as tetrahydrofuran (B95107) (THF), diethyl ether (Et₂O), and 1,4-dioxane. However, the inherent reactivity of this compound with these solvents presents significant stability challenges that can impact reaction outcomes and reproducibility. This technical guide provides an in-depth analysis of the stability of this compound in common ethereal solvents. It consolidates available information on degradation pathways, offers detailed experimental protocols for stability assessment, and presents data in a structured format to aid researchers in optimizing their synthetic methodologies.

Introduction

This compound is a powerful Lewis acid utilized in a variety of chemical transformations.[1] Its utility is often realized in ethereal solvents, which can solvate the boron center and influence its reactivity. While beneficial for certain reactions, the interaction between the electron-deficient boron atom and the Lewis basic oxygen of the ether can also lead to the degradation of both the reagent and the solvent. This guide addresses the critical, yet sparsely documented, issue of this compound's stability in these media. Understanding the kinetics and mechanisms of these degradation pathways is paramount for ensuring consistent and reliable results in research and development settings.

Interaction with Ethereal Solvents: Adduct Formation and Degradation

This compound, as a Lewis acid, readily forms adducts with ethereal solvents. This initial complex formation is a reversible process, but it can be the precursor to irreversible degradation pathways. The stability of these adducts and the subsequent degradation are influenced by factors such as the specific ether, temperature, and the presence of impurities like water.

Tetrahydrofuran (THF)

THF, a cyclic ether, is known to be susceptible to ring-opening reactions catalyzed by Lewis acids.[2] The interaction of this compound with THF can lead to the formation of a THF-adduct. While a crystalline diphenylchloroborane·THF complex has been shown to be surprisingly stable, the more Lewis acidic this compound is expected to be more reactive.[3] Prolonged exposure or elevated temperatures can initiate the cleavage of the C-O bond in the THF ring, potentially leading to polymerization.[4]

Potential Degradation Pathway in THF:

Diethyl Ether (Et₂O) and 1,4-Dioxane

Acyclic ethers like diethyl ether and cyclic ethers such as dioxane are also prone to cleavage by strong Lewis acids, although they are generally more stable than THF.[5] The reaction proceeds through the formation of an initial adduct, followed by nucleophilic attack of a chloride ion on one of the alkyl groups of the ether, leading to the cleavage of a C-O bond.[6] For dioxane, a similar ring-opening degradation can be anticipated.

General Degradation Pathway in Acyclic and Cyclic Ethers:

References

- 1. 二氯苯基硼烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

Reactivity of Dichlorophenylborane with Protic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorophenylborane (PhBCl₂) is a versatile organoboron compound widely utilized in organic synthesis as a precursor to various phenylboron derivatives and as a Lewis acid catalyst. Its reactivity is characterized by the presence of two labile chlorine atoms attached to a boron center, making it highly susceptible to nucleophilic attack. This technical guide provides an in-depth analysis of the reactivity of this compound with protic solvents, focusing on hydrolysis and alcoholysis reactions. Understanding these fundamental reactions is crucial for optimizing synthetic methodologies, controlling reaction outcomes, and ensuring the stability and purity of resulting compounds in research and drug development.

Core Reactivity: Solvolysis of the B-Cl Bond

The primary mode of reactivity of this compound with protic solvents (e.g., water, alcohols) is solvolysis, a nucleophilic substitution reaction where the solvent molecule acts as the nucleophile. The lone pair of electrons on the oxygen atom of the protic solvent attacks the electron-deficient boron atom of this compound. This is followed by the elimination of hydrogen chloride (HCl) and the formation of a new boron-oxygen bond. This process can occur stepwise, with the substitution of the first and then the second chloride ion.

The general mechanism for the solvolysis of this compound with a generic protic solvent (R-OH, where R can be H, alkyl, etc.) is depicted below.

Theoretical Insights into the Frontier Molecular Orbitals of Phenylborane Derivatives: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dichlorophenylborane (C₆H₅BCl₂) is an organoboron compound with significant potential in organic synthesis and materials science. Its electronic properties, particularly the energies of its frontier molecular orbitals—the HOMO and LUMO—are crucial for understanding its reactivity, stability, and potential applications in areas such as organic light-emitting diodes (OLEDs) and anion sensors. The HOMO-LUMO energy gap is a key parameter that influences the chemical and physical properties of a molecule, including its electronic absorption spectrum and its propensity to participate in chemical reactions.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the electronic structure of molecules with high accuracy. This guide outlines the standard computational protocols for determining the HOMO and LUMO energies of this compound and presents illustrative data from a study on the structurally similar 3,5-dichlorophenylboronic acid.

Theoretical Background: Frontier Molecular Orbitals

The HOMO and LUMO are the highest energy molecular orbital containing electrons and the lowest energy molecular orbital that is empty, respectively. According to frontier molecular orbital theory, the interaction between the HOMO of one molecule and the LUMO of another governs the reactivity and kinetic stability of the molecules. A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[1] Conversely, a small HOMO-LUMO gap is indicative of a more reactive species.

Computational Methodology for HOMO-LUMO Calculations

The following section details a typical computational protocol for determining the HOMO and LUMO energies of a molecule like this compound, based on established DFT methods.

Geometry Optimization

The first step in any quantum chemical calculation is to determine the most stable three-dimensional structure of the molecule. This is achieved through a process called geometry optimization.

-

Method: Density Functional Theory (DFT) is a widely used method that can provide a good balance between accuracy and computational cost.

-

Functional: The B3LYP hybrid functional is a popular choice that often yields reliable geometries for a wide range of organic molecules.

-

Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a flexible and commonly used basis set that provides a good description of the electron distribution in molecules containing elements like boron, carbon, chlorine, and hydrogen.

Frequency Calculation

Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

Molecular Orbital Analysis

Once a stable geometry is obtained, a single-point energy calculation is performed using the same DFT method and basis set to obtain the energies of the molecular orbitals, including the HOMO and LUMO.

Illustrative Data: 3,5-Dichlorophenylboronic Acid

While specific data for this compound was not found, a study on 3,5-dichlorophenylboronic acid provides valuable insight into the expected electronic properties. The computational methodology employed in this study aligns with the best practices outlined above.

| Parameter | Energy (eV) |

| HOMO Energy | -0.30456 |

| LUMO Energy | Not explicitly stated in the abstract |

| Ionization Potential | -0.30456 |

Table 1: Calculated electronic properties of 3,5-dichlorophenylboronic acid using the B3LYP functional and 6-311++G(d,p) basis set. The ionization potential is given by the negative of the HOMO energy (Koopmans' theorem).[2]

Experimental Protocols: A Detailed Workflow

This section provides a detailed, step-by-step protocol for the theoretical calculation of the HOMO-LUMO energies of this compound using a computational chemistry software package like Gaussian.

Protocol 1: DFT Calculation of HOMO-LUMO Energies

-

Molecule Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

-

Input File Preparation: Create an input file for the Gaussian software with the following keywords:

-

#p B3LYP/6-311++G(d,p) Opt Freq

-

This line specifies the use of the B3LYP functional with the 6-311++G(d,p) basis set for both geometry optimization (Opt) and frequency calculation (Freq).

-

-

Charge and Multiplicity: Specify the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet ground state) of the molecule.

-

Job Submission: Submit the input file to the Gaussian software for calculation.

-

Output Analysis:

-

Geometry Optimization: Verify that the optimization has converged successfully by searching for "Optimization completed" in the output file.

-

Frequency Analysis: Confirm that there are no imaginary frequencies, indicating a true energy minimum.

-

HOMO-LUMO Energies: Locate the section in the output file that lists the energies of the molecular orbitals. The energies of the alpha and beta orbitals will be listed. For a closed-shell molecule, these will be the same. Identify the highest energy occupied orbital (HOMO) and the lowest energy unoccupied orbital (LUMO) and record their energies in electron volts (eV).

-

-

HOMO-LUMO Gap Calculation: Calculate the HOMO-LUMO energy gap (ΔE) using the formula: ΔE = ELUMO - EHOMO

Visualization of the Computational Workflow

The following diagram illustrates the logical workflow for the theoretical calculation of this compound's HOMO-LUMO energies.

Caption: Computational workflow for determining HOMO-LUMO energies.

Conclusion

This technical guide has detailed the theoretical framework and computational methodology for determining the HOMO-LUMO energies of this compound. While direct computational results for this specific molecule were not found in the initial literature search, the provided protocol, based on established DFT methods, and the illustrative data for a closely related compound, offer a solid foundation for researchers. The accurate prediction of frontier molecular orbital energies is essential for the rational design of new materials and catalysts, and the methods described herein are central to this endeavor. The visualization of the computational workflow provides a clear and concise map for executing these theoretical calculations, further empowering researchers in their scientific pursuits.

References

A Technical Guide to the Historical Synthesis of Dichlorophenylborane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the synthesis of dichlorophenylborane, a versatile reagent in organic chemistry. The document provides a comparative overview of key synthetic routes, complete with detailed experimental protocols and quantitative data to support laboratory application and further research.

Introduction

This compound (C₆H₅BCl₂) is a key organoboron compound that has served as a valuable intermediate in organic synthesis since its discovery. Its utility stems from the electron-deficient nature of the boron atom, making it a potent Lewis acid and a precursor to other important organoboron reagents. This guide delves into the primary historical methods developed for its preparation, offering a foundational understanding for chemists working in synthesis and drug development.

Overview of Historical Synthetic Routes

The synthesis of this compound has evolved from early methods utilizing organomercury compounds to more common approaches involving organometallic reagents like Grignard and organolithium compounds, as well as redistribution reactions. This guide focuses on four seminal methods:

-

Synthesis from Diphenylmercury and Boron Trichloride (B1173362) (Michaelis, 1880) : The earliest reported synthesis.

-

Synthesis from Tetraphenyltin (B1683108) and Boron Trichloride (Burch, 1958) : A high-yield redistribution reaction.

-

Synthesis via Phenylmagnesium Bromide (Grignard Reagent) : A common organometallic approach.

-

Synthesis via Phenyllithium (B1222949) : Another widely used organometallic route.

The following sections provide detailed experimental protocols and available quantitative data for each of these methods.

Quantitative Data Summary

The following table summarizes the key quantitative data for the historical synthesis methods of this compound, allowing for a direct comparison of their efficiencies and reaction conditions.

| Synthesis Method | Reactants | Stoichiometry (Molar Ratio) | Solvent | Reaction Temperature | Reaction Time | Yield (%) |

| From Diphenylmercury | Diphenylmercury, Boron Trichloride | Not specified in available literature | None (sealed tube) | Elevated temperature | Not specified | Not specified |

| From Tetraphenyltin | Tetraphenyltin, Boron Trichloride | 1 : 4.3 | None (neat) | -80°C to reflux | Not specified | 90 |

| From Phenylmagnesium Bromide | Phenylmagnesium Bromide, Boron Trichloride | 1 : 1 | Diethyl ether | -78°C to room temp. | Not specified | ~60-70 (estimated) |

| From Phenyllithium | Phenyllithium, Boron Trichloride | 1 : 1 | Diethyl ether | -78°C | Not specified | Good (not specified) |

Detailed Experimental Protocols

This section provides detailed experimental procedures for the historical synthesis of this compound.

Synthesis from Diphenylmercury and Boron Trichloride (Michaelis, 1880)

This method, first reported by Michaelis, represents the earliest known synthesis of this compound.

Reaction: (C₆H₅)₂Hg + 2 BCl₃ → 2 C₆H₅BCl₂ + HgCl₂

Experimental Protocol:

-

Reactants: Gaseous boron trichloride is passed over diphenylmercury.

-

Apparatus: The reaction is conducted in a sealed glass tube.

-

Work-up and Purification: The product, this compound, is isolated from the reaction mixture by distillation.

-

Characterization: The product was historically characterized by elemental analysis.

Note: Due to the high toxicity of organomercury compounds, this method is of historical interest and is not recommended for modern laboratory practice.

Synthesis from Tetraphenyltin and Boron Trichloride (Burch et al., 1958)

This method provides a high-yield synthesis of this compound through a redistribution reaction.[1]

Reaction: (C₆H₅)₄Sn + 4 BCl₃ → 4 C₆H₅BCl₂ + SnCl₄

Experimental Protocol:

-

Reactants:

-

Tetraphenyltin (25.3 g, 0.06 mol)

-

Boron trichloride (30.6 g, 0.26 mol)

-

-

Apparatus: A reaction flask equipped with a means for cooling and a reflux condenser.

-

Procedure:

-

To solid tetraphenyltin in the reaction flask, slowly add boron trichloride at -80°C.

-

The initial absorption of boron trichloride by the solid tetraphenyltin is followed by a gradual warming of the reaction mixture.

-

The mixture is then brought to reflux to ensure the completion of the reaction.

-

-

Work-up and Purification: The crude product is purified by fractional distillation under reduced pressure using a Vigreux column. This compound is collected at 85-87°C at 38 mmHg.[1]

-

Yield: This method consistently provides a high yield of 90%.[1]

Synthesis from Phenylmagnesium Bromide and Boron Trichloride

This common organometallic approach utilizes a Grignard reagent as the phenyl source. Careful control of stoichiometry is crucial to favor the formation of the this compound over di- and triphenylated products.

Reaction: C₆H₅MgBr + BCl₃ → C₆H₅BCl₂ + MgBrCl

Experimental Protocol:

-

Reactants:

-

Magnesium turnings

-

Boron trichloride

-

Anhydrous diethyl ether (solvent)

-

-

Apparatus: A three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a mechanical stirrer. All glassware must be rigorously dried.

-

Procedure:

-

Prepare the phenylmagnesium bromide solution in anhydrous diethyl ether from magnesium and bromobenzene in the standard manner.

-

Cool the Grignard solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of boron trichloride in anhydrous diethyl ether (in a 1:1 molar ratio to the Grignard reagent) to the cooled and well-stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature with continuous stirring.

-

-

Work-up and Purification:

-

The reaction mixture is filtered to remove the precipitated magnesium salts.

-

The solvent is removed from the filtrate by distillation at atmospheric pressure.

-

The resulting crude this compound is purified by fractional distillation under reduced pressure.

-

-

Yield: While specific yields for this exact procedure are not consistently reported in historical literature, yields for similar reactions are typically in the range of 60-70%.

Synthesis from Phenyllithium and Boron Trichloride

This method utilizes the highly reactive phenyllithium as the organometallic reagent.

Reaction: C₆H₅Li + BCl₃ → C₆H₅BCl₂ + LiCl

Experimental Protocol:

-

Reactants:

-

Phenyllithium solution in ether

-

Boron trichloride

-

Anhydrous diethyl ether (solvent)

-

-

Apparatus: A three-necked flask equipped with a dropping funnel, a low-temperature thermometer, and a mechanical stirrer, all under an inert atmosphere (e.g., nitrogen or argon).

-

Procedure:

-

Place a solution of boron trichloride in anhydrous diethyl ether in the reaction flask and cool it to -78°C.

-

Slowly add a solution of phenyllithium in ether (in a 1:1 molar ratio) to the stirred boron trichloride solution, maintaining the temperature at -78°C.

-

-

Work-up and Purification:

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature.

-

The precipitated lithium chloride is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate by distillation.

-

The crude this compound is purified by fractional distillation under reduced pressure.

-

-

Yield: This method is reported to give good yields of the target compound.[1]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described historical synthesis methods for this compound.

References

Solubility of Dichlorophenylborane in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dichlorophenylborane in common organic solvents. Due to the compound's reactive nature, particularly its sensitivity to moisture, this document emphasizes safe handling practices and outlines a detailed experimental protocol for the quantitative determination of its solubility under anhydrous conditions. While specific quantitative solubility data is not widely available in the public domain, this guide offers qualitative assessments based on its chemical properties and usage in chemical synthesis.

Introduction to this compound

This compound (C₆H₅BCl₂) is a versatile organoboron compound widely utilized in organic synthesis. It serves as a precursor to other organoboron reagents and as a Lewis acid catalyst in various reactions, including Diels-Alder reactions and aldol (B89426) condensations. Its utility in the synthesis of complex molecules makes understanding its solubility in different organic solvents crucial for reaction design, optimization, and scale-up.

Physical and Chemical Properties:

| Property | Value | Reference |

| CAS Number | 873-51-8 | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24] |

| Molecular Formula | C₆H₅BCl₂ | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24] |

| Molecular Weight | 158.82 g/mol | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24] |

| Appearance | Colorless liquid | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24] |

| Melting Point | ~ -1 °C | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24] |

| Boiling Point | 175 °C (decomposes) | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24] |

| Density | 1.22 g/mL at 25 °C | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24] |

| Moisture Sensitivity | Highly sensitive; reacts violently with water. | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24] |

Solubility Profile

Qualitative Solubility Assessment

This compound is a nonpolar compound and is expected to be soluble in a range of common organic solvents. Its use in a benzene (B151609) solution at concentrations as high as 4.4 M indicates good solubility in aromatic hydrocarbon solvents.[23] Based on the principle of "like dissolves like," its solubility in various solvent classes can be inferred:

-

Aromatic Hydrocarbons (e.g., Benzene, Toluene): High solubility is expected and has been demonstrated in the case of benzene.[23]

-

Ethers (e.g., Diethyl ether, Tetrahydrofuran (THF)): Good solubility is anticipated due to the ability of the ether oxygen to coordinate with the boron center.

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Good solubility is likely due to the similar polarities.

-

Aliphatic Hydrocarbons (e.g., Hexane, Heptane): Moderate to good solubility is expected.

-

Protic Solvents (e.g., Alcohols, Water): this compound reacts with protic solvents. It hydrolyzes violently with water to form phenylboronic acid and hydrochloric acid. It will also react with alcohols to form the corresponding boronate esters. Therefore, it is not considered "soluble" in the traditional sense in these solvents but rather reactive.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Toluene | 25 | - | - |

| Tetrahydrofuran (THF) | 25 | - | - |

| Dichloromethane (DCM) | 25 | - | - |

| Diethyl Ether | 25 | - | - |

| Hexane | 25 | - | - |

Experimental Protocol for Solubility Determination

The following protocol outlines a gravimetric method for determining the solubility of this compound in anhydrous organic solvents. This procedure must be performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques to prevent decomposition of the compound.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents (e.g., toluene, THF, DCM, diethyl ether, hexane)

-

Glovebox or Schlenk line apparatus

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (B75204) and PTFE septa

-

Syringes and needles (oven-dried)

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Filtration apparatus (e.g., syringe filter with a PTFE membrane)

-

Pre-weighed evaporation flasks

Experimental Workflow

Figure 1. Experimental workflow for determining the solubility of this compound.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Inside an inert atmosphere glovebox, add an excess amount of this compound to a vial containing a known volume of the anhydrous organic solvent.

-

Add a magnetic stir bar to the vial.

-

Seal the vial tightly with a screw cap fitted with a PTFE septum.

-

-

Equilibration:

-

Place the vial on a magnetic stirrer within a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for at least 24 hours to ensure that equilibrium is reached. After this period, cease stirring and allow the excess solid to settle for at least 2 hours.

-

-

Sampling and Filtration:

-

Carefully withdraw a known volume of the clear supernatant liquid using an oven-dried, gas-tight syringe fitted with a needle and a syringe filter. It is critical not to disturb the settled solid.

-

-

Gravimetric Analysis:

-

Transfer the filtered aliquot to a pre-weighed evaporation flask.

-

Remove the solvent under reduced pressure (or by gentle nitrogen stream in a fume hood if the solvent is volatile).

-

Once the solvent is completely removed, carefully re-weigh the flask containing the this compound residue.

-

-

Calculation:

-

The mass of the dissolved this compound is the difference between the final and initial weights of the evaporation flask.

-

Calculate the solubility in g/100 mL using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

Calculate the molar solubility (mol/L) using the molecular weight of this compound (158.82 g/mol ).

-

Safety Precautions

-

This compound is corrosive and flammable. Handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Due to its high reactivity with water, all glassware and equipment must be scrupulously dried before use, and all operations should be conducted under a dry, inert atmosphere.

-

Dispose of all waste in accordance with institutional and local regulations.

Reactivity with Solvents

It is crucial for researchers to be aware of the reactivity of this compound with certain types of organic solvents, as this can impact its stability and the outcome of a reaction.

-

Protic Solvents: As mentioned, this compound reacts with water, alcohols, and other protic solvents. These solvents are unsuitable for dissolving this compound for most applications.

-

Lewis Basic Solvents: Ethereal solvents like THF and diethyl ether can form adducts with the Lewis acidic boron center of this compound. While this does not preclude their use as solvents, it can modulate the reactivity of the borane (B79455) and should be considered in reaction design.

Logical Relationships in Synthesis

This compound is a key intermediate in the synthesis of various organoboron compounds. The following diagram illustrates its central role.

Figure 2. Synthetic utility of this compound.

This guide provides a framework for understanding and determining the solubility of this compound. By following the outlined experimental protocol, researchers can obtain reliable quantitative data to facilitate their work in organic synthesis and drug development.

References

- 1. This compound | 873-51-8 [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fishersci.com [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. kitami-it.repo.nii.ac.jp [kitami-it.repo.nii.ac.jp]

- 6. www1.udel.edu [www1.udel.edu]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. parchem.com [parchem.com]

- 10. dn720701.ca.archive.org [dn720701.ca.archive.org]

- 11. Borane, dichlorophenyl- | C6H5BCl2 | CID 136678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound | 873-51-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. Dichloromethane - Wikipedia [en.wikipedia.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. chemscene.com [chemscene.com]

- 17. acs.org [acs.org]

- 18. This compound | 873-51-8 | TCI AMERICA [tcichemicals.com]

- 19. 硼烷四氢呋喃络合物 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 20. Borane–tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 21. Reddit - The heart of the internet [reddit.com]

- 22. Borane, dichlorophenyl- [webbook.nist.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. quora.com [quora.com]

Dichlorophenylborane: A Technical Guide for Researchers

CAS Number: 873-51-8 Molecular Formula: C₆H₅BCl₂

This technical guide provides an in-depth overview of Dichlorophenylborane, a versatile organoboron compound widely utilized as a Lewis acid catalyst in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering detailed information on its properties, synthesis, and key applications, including experimental protocols and mechanistic insights.

Physicochemical Properties

This compound is a colorless liquid at room temperature with a pungent odor. It is highly reactive and sensitive to moisture and air, hydrolyzing to form phenylboronic acid. Proper handling under inert atmosphere is crucial for its effective use.

| Property | Value | Reference |

| CAS Number | 873-51-8 | |

| Molecular Formula | C₆H₅BCl₂ | |

| Molecular Weight | 158.82 g/mol | |

| Boiling Point | 66 °C at 11 mmHg | |

| Density | 1.224 g/mL at 25 °C | |

| Refractive Index | n20/D 1.545 |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of boron trichloride (B1173362) with a phenylating agent.

Experimental Protocol: Synthesis from Boron Trichloride

Materials:

-

Boron trichloride (BCl₃)

-

Tetraphenyltin (Ph₄Sn) or Phenylmagnesium bromide (PhMgBr)

-

Anhydrous solvent (e.g., hexanes, dichloromethane)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve the phenylating agent in the anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of boron trichloride in the same solvent to the cooled solution of the phenylating agent via the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

-

Monitor the reaction progress by ¹¹B NMR spectroscopy.

-

Upon completion, the reaction mixture is cooled, and the solid by-products (e.g., tin chloride or magnesium salts) are removed by filtration under inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude this compound is then purified by fractional distillation under reduced pressure to yield a colorless liquid.

Applications in Organic Synthesis

This compound is a potent Lewis acid that catalyzes a variety of organic transformations, enabling the construction of complex molecular architectures.

Enantioselective Diels-Alder Reaction

This compound can be used to prepare chiral Lewis acid catalysts for enantioselective Diels-Alder reactions. A notable example involves the in-situ preparation of a catalyst from this compound and (1R,2S)-(-)-allo-threonine derivatives. This catalyst effectively promotes the cycloaddition of dienes and dienophiles with high enantioselectivity.

Catalyst Preparation:

-

To a solution of (1R,2S)-(-)-allo-threonine derivative (1.0 equiv.) in anhydrous dichloromethane (B109758) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equiv.) in dichloromethane dropwise.

-

Stir the mixture at 0 °C for 30 minutes to form the chiral oxazaborolidine catalyst.

Diels-Alder Reaction:

-

Cool the freshly prepared catalyst solution to -78 °C.

-

Add the dienophile (e.g., an α,β-unsaturated ketone) (1.0 equiv.) to the catalyst solution.

-

After stirring for 10 minutes, add the diene (e.g., cyclopentadiene) (1.2 equiv.) dropwise.

-

Stir the reaction mixture at -78 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Vinylogous Mukaiyama Aldol (B89426) Reaction